Predicted Lipophilicity (XLogP3) vs. N-Methyl and N-Cyclopropylmethyl Analogs: Modulating Hydrophobicity for CNS or Solubility Optimization
The target compound exhibits a predicted XLogP3 of 0.6, which is notably lower than the N-cyclopropylmethyl analog (XLogP3: 1.2) and higher than the unsubstituted parent pyrazolone core. For medicinal chemistry campaigns targeting the CNS, a logP range of ~1–3 is often desirable; the lower lipophilicity of the target compound, driven by the polar alkyne group, may provide better aqueous solubility and reduced non-specific protein binding compared to the more lipophilic N-cyclopropylmethyl variant [1].
| Evidence Dimension | Predicted LogP (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 3-Cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol (CAS 2097966-22-6): XLogP3 = 1.2 |
| Quantified Difference | Target XLogP3 is 0.6 log units lower (≈ 4× lower octanol/water partition) |
| Conditions | Computed property (XLogP3 algorithm), standard prediction conditions |
Why This Matters
Lower lipophilicity can translate to improved aqueous solubility and reduced off-target binding in early-stage screening, a key parameter for fragment-based drug discovery or hit-to-lead optimization where excessive lipophilicity is a common failure point.
- [1] Kuujia.com. Cas no 2092103-53-0: Computed Properties including XLogP3 = 0.6. Accessed May 2026. View Source
